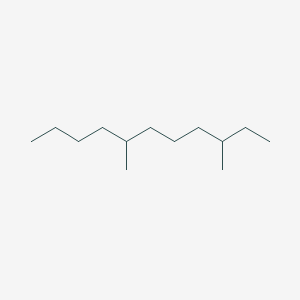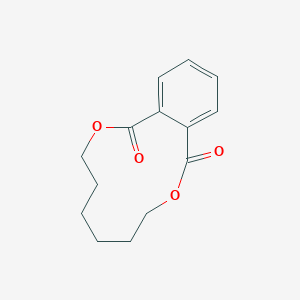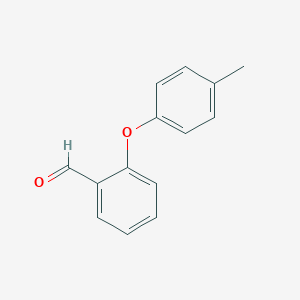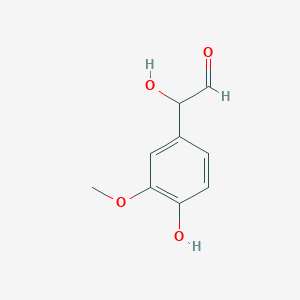![molecular formula C15H26O9 B101685 [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate CAS No. 19361-38-7](/img/structure/B101685.png)
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate, also known as DATMH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DATMH belongs to the class of compounds known as acetogenins, which are natural products with a wide range of biological activities.
作用機序
The mechanism of action of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate is not fully understood. However, studies have suggested that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate exerts its cytotoxic effects by inhibiting the mitochondrial complex I, leading to the disruption of the electron transport chain and the production of reactive oxygen species. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
生化学的および生理学的効果
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been found to have various biochemical and physiological effects. Studies have shown that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.
実験室実験の利点と制限
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate also exhibits potent cytotoxic activity against cancer cells, making it an attractive candidate for cancer research. However, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and costly. Additionally, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has not been extensively studied in vivo, limiting its potential therapeutic applications.
将来の方向性
There are several future directions for research on [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate. One potential direction is to study the pharmacokinetics and pharmacodynamics of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate in vivo to determine its potential therapeutic applications. Another direction is to investigate the potential of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate as a chemotherapeutic agent for the treatment of various cancers. Additionally, further studies are needed to understand the mechanism of action of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate and its potential for the treatment of neurodegenerative diseases. Finally, the development of more efficient and cost-effective synthesis methods for [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate could facilitate its use in future research.
合成法
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate is synthesized through a multi-step process that involves the conversion of commercially available starting materials into the desired compound. The synthesis method involves the use of various reagents and catalysts to achieve the desired product. The process involves the protection of the hydroxyl groups, followed by the introduction of the acetyl groups. The final deprotection step leads to the formation of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate.
科学的研究の応用
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to have neuroprotective effects against Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
特性
CAS番号 |
19361-38-7 |
|---|---|
製品名 |
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate |
分子式 |
C15H26O9 |
分子量 |
350.36 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5,6-diacetyloxy-2,3,4-trimethoxyhexyl] acetate |
InChI |
InChI=1S/C15H26O9/c1-9(16)22-7-12(19-4)14(20-5)15(21-6)13(24-11(3)18)8-23-10(2)17/h12-15H,7-8H2,1-6H3/t12-,13-,14-,15-/m1/s1 |
InChIキー |
RUAAXNGDIMCTCD-KBUPBQIOSA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC)OC |
SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC)OC |
正規SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC)OC |
同義語 |
2-O,3-O,4-O-Trimethyl-D-mannitol triacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



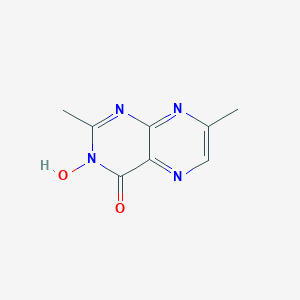
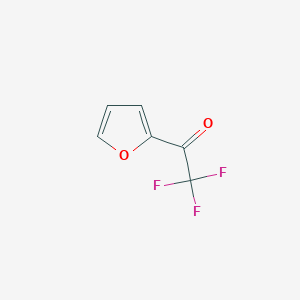
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
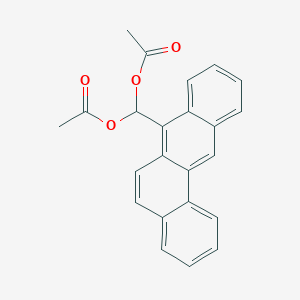
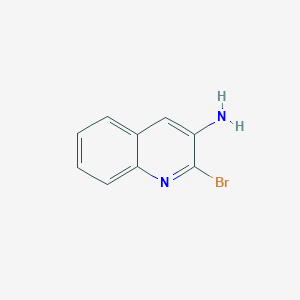
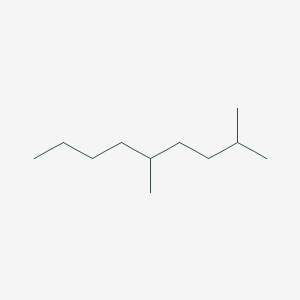
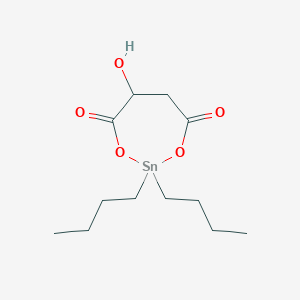
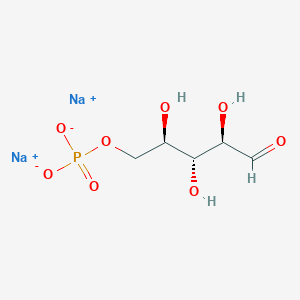
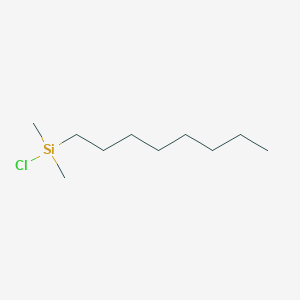
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
